REACTION_CXSMILES
|
Cl.[NH2:2][OH:3].N1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[C:10](N1C=CN=C1)([N:12]1C=CN=C1)=O.C([N:24]([CH2:27][CH3:28])[CH2:25][CH3:26])C.CN(C)C=[O:32]>>[C:10]([C:28]1[C:26]2[C:25](=[C:9]([N+:2]([O-:32])=[O:3])[CH:8]=[CH:7][C:6]=2[CH3:5])[NH:24][CH:27]=1)#[N:12] |f:0.1|
|
Name
|
|
Quantity
|
900 mg
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
1.05 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
53.9 mmol
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
ice water
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
compound
|
Quantity
|
2.21 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
under stirring for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
TEMPERATURE
|
Details
|
After heating at 60° C. for further 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
TEMPERATURE
|
Details
|
by heating at the same temperature for further 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
EXTRACTION
|
Details
|
by extracting with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water and brine successively
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
ADDITION
|
Details
|
To the resulting residue was added a mixed solution of tert-butyl methyl ether and hexane
|
Type
|
FILTRATION
|
Details
|
the resulting crystals were collected by filtration
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CNC2=C(C=CC(=C12)C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.95 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |